molecular formula C12H14O3 B7518313 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid

3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid

Cat. No. B7518313
M. Wt: 206.24 g/mol
InChI Key: KAKMUGXWNOVKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid, also known as THN, is a chemical compound that has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability under normal lab conditions. 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid has also been shown to have low toxicity in animal studies. However, 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well-established.

Future Directions

There are several potential future directions for research on 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid. One area of interest is the development of 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid's potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Finally, more research is needed to establish the safety and efficacy of 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid in human clinical trials.

Scientific Research Applications

3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-9-6-8-4-2-3-5-10(8)11(7-9)12(13)14/h6-7H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKMUGXWNOVKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2)C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid

Synthesis routes and methods I

Procedure details

A mixture of 0.02 mole of 3-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, and 40 ml. of 2 N sodium hydroxide solution is treated with 0.04 mole of dimethylsulfate over a 5 minutes period, and the mixture is stirred for 24 hours. The mixture is washed with 3 × 50 ml. of ether and acidified with dilute hydrochloric acid. The precipitate is collected, washed with water, dried at room temperature and 100μ pressure and recrystallized from cyclohexane.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.04 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methyl 3-methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylate (0.90 g, 4.09 mmol) in THF (50 mL), water (20 mL) and 1N NaOH (8.6 mL, 8.6 mmol) was stirred for 3 days at room temperature. The THF was evaporated and the mixture acidified to pH 1 with 1N HCl. The resulting precipitate was extracted with EtOAc, dried (MgSO4), filtered and concentrated to give the acid as a white solid (0.80 g, 95%). 1H NMR (DMSO) δ 12.79 (s, 1H), 7.09 (d, 1H), 6.82 (d, 1H), 3.73 (s, 3H), 2.86 (s, 2H), 2.74 (s, 2H), 1.68 (m, 4H); MS m/z 205 (M−H).
Name
methyl 3-methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylate
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
8.6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.